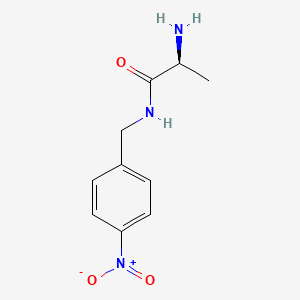

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide

Beschreibung

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide is a chiral α-aminoamide derivative characterized by an (S)-configured alanine backbone linked to a 4-nitrobenzyl group via a propionamide moiety. Its IUPAC name is (2S)-2-amino-N-(4-nitrophenyl)propanamide (CAS: Not explicitly listed in evidence, but synonyms align with ). The compound’s structure combines a polar nitro group on the benzyl ring with a primary amine on the α-carbon, conferring unique electronic and steric properties.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(4-nitrophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7(11)10(14)12-6-8-2-4-9(5-3-8)13(15)16/h2-5,7H,6,11H2,1H3,(H,12,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELDMMLRFWNMOD-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide: undergoes various types of chemical reactions:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as tin (II) chloride or iron powder in acidic conditions.

Reduction: The nitro group can be reduced to an amine group using hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The amino group can undergo acylation reactions with acyl chlorides or anhydrides to form amides.

Nucleophilic Substitution: The benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Tin (II) chloride, iron powder, hydrochloric acid.

Reduction: Hydrogen gas, palladium on carbon (Pd/C), methanol.

Substitution: Acyl chlorides, anhydrides, pyridine.

Nucleophilic Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: (S)-2-Amino-N-(4-aminobenzyl)-propionamide.

Reduction: this compound.

Substitution: Various amides.

Nucleophilic Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide: has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of nitro-containing compounds on biological systems.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which (S)-2-Amino-N-(4-nitro-benzyl)-propionamide exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can interact with enzymes and receptors, potentially altering their activity.

Pathways: The compound may affect signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Lipophilicity : Dichloro and fluoro derivatives exhibit higher logP values, making them more membrane-permeable but less water-soluble .

- Stereochemical Impact : All analogs retain the (S)-configuration at the α-carbon, preserving chiral interactions in biological systems .

N-Methylated Derivatives

N-Methylation modulates amide bond flexibility and metabolic stability:

Key Insights :

- Synthetic Challenges: notes moderate yields (50–65%) for N-substituted amides due to competing side reactions .

Heterocyclic and Complex Substituents

Incorporating heterocycles or branched chains diversifies functionality:

Key Insights :

- Synthesis Limitations : Some compounds (e.g., ) are discontinued, possibly due to low yields or instability .

Biologische Aktivität

(S)-2-Amino-N-(4-nitro-benzyl)-propionamide is a chiral compound known for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, focusing on its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃N₃O₃

- Molecular Weight : Approximately 223.23 g/mol

- Key Features : The compound contains an amino group, a propionamide moiety, and a nitro-substituted benzyl group. The presence of the nitro group may enhance the compound's reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating neurodegenerative diseases and metabolic disorders .

- Receptor Modulation : Its structural features suggest possible interactions with neurotransmitter receptors, influencing synaptic transmission and neuronal activity .

Anticonvulsant Activity

Studies have highlighted the anticonvulsant properties of compounds related to this compound. The maximal electroshock (MES) test has been utilized to evaluate the efficacy of similar compounds in seizure protection:

- Case Study : A series of substituted aryl regioisomers were tested in the MES model, revealing that 4′-substituted derivatives exhibited superior anticonvulsant activity compared to other modifications .

- Comparison Table :

| Compound Name | Structure | Anticonvulsant Activity (ED50) |

|---|---|---|

| (R)-Lacosamide | N-benzyl 2-acetamido-3-methoxypropionamide | 9.5 mg/kg |

| This compound | C₁₀H₁₃N₃O₃ | TBD |

Neuroprotective Effects

The compound's potential neuroprotective effects have also been investigated:

- Mechanism : It may exert protective effects against oxidative stress and apoptosis in neuronal cells, which are critical factors in neurodegenerative conditions .

- Research Finding : In vitro studies have demonstrated that derivatives of this compound can enhance neuronal survival under stress conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution pattern on the benzyl moiety significantly influences biological activity. For example:

- Nitro Group Influence : The presence of the nitro group at the para position enhances reactivity and binding affinity towards specific targets .

- Chirality Impact : The (S)-configuration is crucial for maintaining optimal interactions with biological targets, affecting pharmacokinetics and efficacy.

Applications in Drug Development

This compound serves as a lead compound in drug discovery efforts targeting neurological disorders. Its unique structural features allow for modifications that can enhance its therapeutic profile:

- Potential Therapeutic Uses :

- Treatment of epilepsy and seizure disorders.

- Neuroprotection in conditions like Alzheimer's disease.

- Modulation of neurotransmitter systems for mood disorders.

Q & A

Q. Table 1: Key Analytical Methods

| Technique | Purpose | Example Parameters |

|---|---|---|

| Chiral HPLC | Enantiopurity | Mobile phase: hexane/IPA (90:10), flow rate: 1 mL/min |

| ¹H NMR | Stereochemistry | 500 MHz, DMSO-d₆ solvent, δ 1.3 ppm (CH₃) |

| IR Spectroscopy | Amide bond confirmation | ATR mode, 1600–1700 cm⁻¹ range |

Advanced: How can researchers address contradictory data in the stereochemical assignment of this compound?

Answer:

Contradictions in spectral data (e.g., conflicting NOESY or optical rotation results) require:

Multi-technique validation : Cross-check NMR (e.g., coupling constants for CH₃ groups) with circular dichroism (CD) to confirm absolute configuration .

X-ray crystallography : Resolve ambiguities by determining crystal structure, as done for analogous Cr(III) complexes .

Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Case Study : A Cr(III) complex with a similar ligand showed conflicting magnetic moment (µ = 3.89 BM) and UV-Vis data. Resolution involved correlating µ with octahedral geometry and verifying via EPR .

Basic: What are the standard protocols for assessing the stability of this compound under varying storage conditions?

Answer:

Thermal stability : TGA/DSC analysis (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition temperatures .

Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., free 4-nitrobenzylamine) .

Advanced: How can the environmental impact of this compound be evaluated in ecotoxicological studies?

Answer:

Algal growth inhibition assays : Use Chlorella vulgaris exposed to 0.1–100 mg/L of the compound. Measure chlorophyll-a content and cell viability over 72 hours .

Cumulative effect analysis : Apply 3D surface plots to model interactions with co-stressors (e.g., heavy metals, flow velocity) .

Metabolite profiling : LC-HRMS to identify transformation products in simulated wastewater .

Q. Table 2: Key Ecotoxicity Parameters

| Parameter | Method | Reference |

|---|---|---|

| EC₅₀ (algae) | OECD 201 guideline | |

| Biodegradation | OECD 301F (closed bottle test) |

Advanced: What strategies optimize the use of this compound in drug discovery for receptor targeting?

Answer:

Pharmacophore modeling : Map nitro and amide groups to receptor binding pockets (e.g., CB2 receptor) using Schrödinger Maestro .

SAR studies : Modify substituents (e.g., replacing nitro with CF₃) to enhance affinity, as seen in related sulfonamide derivatives .

In vitro assays :

- Binding affinity : Radioligand displacement (IC₅₀) for receptors like GPCRs .

- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS quantification .

Basic: How is the electronic environment of the nitro group in this compound characterized spectroscopically?

Answer:

¹H NMR : Deshielding of adjacent aromatic protons (δ ~8.2 ppm) due to electron-withdrawing nitro group .

IR Spectroscopy : Symmetric/asymmetric NO₂ stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

UV-Vis : π→π* transitions of the nitrobenzyl moiety (λmax ~260 nm) .

Advanced: What interdisciplinary approaches link this compound to astrochemistry and prebiotic studies?

Answer:

Radioastronomy : Detect rotational transitions (e.g., ALMA data) in molecular clouds (e.g., Sagittarius B2) by matching laboratory microwave spectra .

Prebiotic synthesis : Simulate interstellar ice analogs (CH₃CN/NH₃ mixtures irradiated at 10 K) to probe formation pathways .

Key Finding : Propionamide was detected in space via six clean ALMA transitions, suggesting its role in prebiotic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.